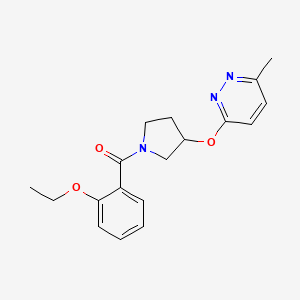
(2-Ethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EPPM and has been studied extensively for its mechanism of action and physiological effects.
科学的研究の応用
Novel Compound Synthesis
The compound is used in the synthesis of novel heterocyclic systems with potential for diverse applications. For example, in a study on novel annulated products from aminonaphthyridinones, compounds with similar structural motifs underwent Hofmann rearrangement and other reactions to yield new heterocyclic systems, showing the compound's utility in creating new molecular frameworks (Deady & Devine, 2006).
Crystal and Molecular Structure Analysis
The compound has also been involved in studies focusing on crystal and molecular structure analysis. For instance, a related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was synthesized and characterized, including an X-ray diffraction (XRD) study, to understand its crystal structure and molecular interactions (Lakshminarayana et al., 2009).
Development of Antimicrobial Agents
Research into novel antimicrobial agents also utilizes compounds with this structural motif. For example, studies have synthesized new pyridine derivatives and evaluated their antimicrobial activities, contributing to the search for new therapeutic agents (Patel, Agravat, & Shaikh, 2011).
Synthesis of Fused Heterocyclic Compounds
The compound's framework is conducive to the synthesis of fused heterocyclic compounds, which are of significant interest due to their potential biological activities. Research in this area has led to the creation of novel compounds with potential applications in medicinal chemistry and drug discovery (Sambaiah et al., 2017).
Electrochemical and Spectroscopic Studies
Compounds containing similar structural elements have been studied for their electrochemical and spectroscopic properties, contributing to the understanding of their chemical behavior and potential applications in materials science and catalysis (Shukla et al., 1999).
特性
IUPAC Name |
(2-ethoxyphenyl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-3-23-16-7-5-4-6-15(16)18(22)21-11-10-14(12-21)24-17-9-8-13(2)19-20-17/h4-9,14H,3,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJALKGWIKOXMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

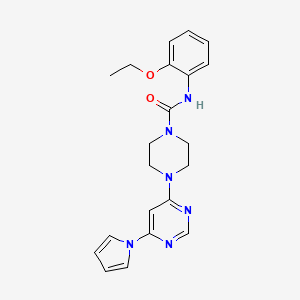
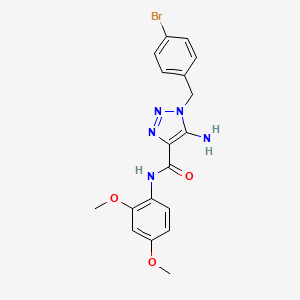
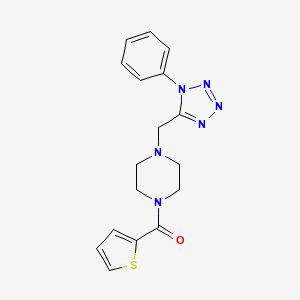
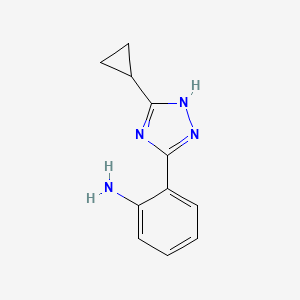
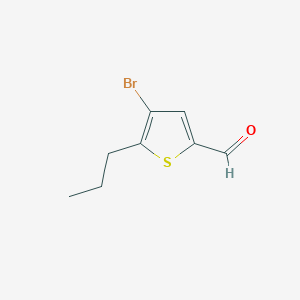
![N-(6-chlorobenzo[d]thiazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2940675.png)
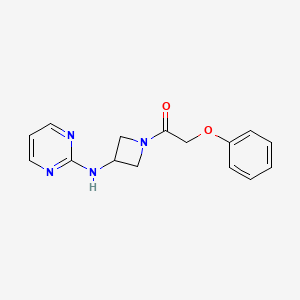
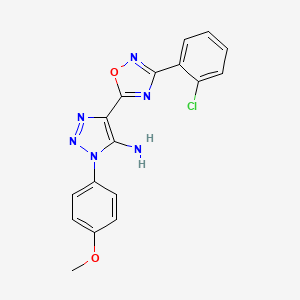
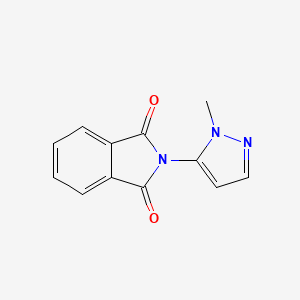

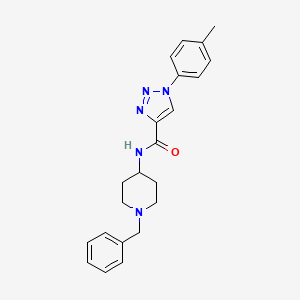
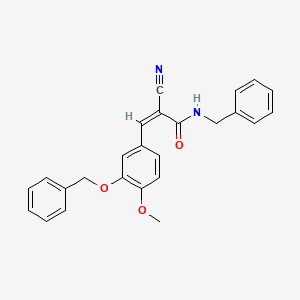
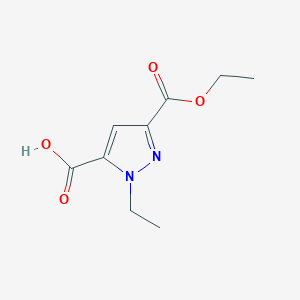
![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide](/img/structure/B2940689.png)